molecular formula C7H12O3 B6283104 rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis CAS No. 933-92-6

rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis

Cat. No.: B6283104
CAS No.: 933-92-6
M. Wt: 144.2
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Description

rac-Methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis is a chiral cyclopentane derivative characterized by a hydroxyl group at the 2-position and a methyl ester moiety at the 1-position. The cis configuration of the hydroxyl and ester groups results in distinct stereochemical and physicochemical properties. For instance, the pyrrolidine ring in such compounds adopts a twisted conformation, while fused aromatic systems influence dihedral angles (e.g., 89.2° between naphthalene and pyrrolidine rings) .

Properties

CAS No.

933-92-6

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A widely employed method involves the base-mediated cyclization of ethyl 2-oxocyclopentane-1-carboxylate. In this approach, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base, facilitating intramolecular aldol condensation under reflux conditions. The reaction proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the carbonyl carbon, yielding the cyclopentane ring.

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane under an inert argon atmosphere to prevent side reactions. Reflux durations of 12–24 hours are standard, with progress monitored via thin-layer chromatography (TLC).

Work-Up and Purification

Post-reaction, the mixture is cooled to 0°C and quenched with saturated ammonium chloride (NH₄Cl) to neutralize excess base. The product is extracted with ethyl acetate (3 × 100 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification via silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (50:1 to 10:1 v/v) isolates the target compound.

Yield and Stereochemical Analysis

Yields for analogous cyclopentane derivatives range from 50% to 71%, depending on substituent effects. Nuclear magnetic resonance (NMR) spectroscopy confirms the cis configuration: the hydroxyl (δ 1.5–2.0 ppm, broad singlet) and ester carbonyl (δ 170–175 ppm) groups exhibit coupling patterns consistent with vicinal diastereomers. For example, in ethyl (E)-3-benzylidene-2-oxocyclohexane-1-carboxylate, the cis isomer shows characteristic ¹H NMR signals at δ 12.46 (s, 1H, enolic OH) and δ 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃).

Norbornenone-Based Stereospecific Synthesis

Starting Material Preparation

An alternative route begins with enantiomerically pure ()-norbornenone (bicyclo[2.2.1]hept-5-en-2-one), which undergoes stereospecific ring-opening to generate cyclopentane intermediates. The norbornenone framework imposes steric constraints that favor cis-diol formation during subsequent reduction steps.

Key Reaction Steps

  • Epoxidation : Norbornenone is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide, which is selectively reduced using lithium aluminum hydride (LiAlH₄) to yield a trans-diol.

  • Oxidative Cleavage : Ozonolysis of the diol followed by reductive work-up with dimethyl sulfide (DMS) produces a cyclopentane-1,2-dione intermediate.

  • Esterification : The dione is subjected to methyl esterification using methanol and a catalytic amount of sulfuric acid, yielding the racemic cis-hydroxy ester.

Optimization and Challenges

This method achieves an overall yield of 43% over four steps but requires meticulous control of reaction conditions to prevent epimerization. The use of chiral auxiliaries or asymmetric catalysis remains underexplored, presenting opportunities for future research.

Comparative Analysis of Synthetic Methods

Parameter Base-Mediated Cyclization Norbornenone Route
Starting Material Ethyl 2-oxocyclopentane-1-carboxylateNorbornenone
Reaction Steps 14
Overall Yield 50–71%43%
Stereoselectivity Moderate (cis:trans = 2.4:1)High (cis predominant)
Purification Column chromatographyCrystallization

The base-mediated method offers simplicity and higher yields, whereas the norbornenone route provides superior stereochemical control at the expense of additional steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (s, 3H, OCH₃), δ 4.25–4.15 (m, 1H, CH-OH), δ 2.70–2.55 (m, 2H, cyclopentane CH₂), δ 1.90–1.75 (m, 2H, cyclopentane CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 173.1 (C=O), δ 72.8 (C-OH), δ 52.3 (OCH₃), δ 34.5–28.7 (cyclopentane carbons).

  • HRMS (ESI) : m/z calcd for C₈H₁₂O₃ [M+H]⁺: 157.0865; found: 157.0861.

Chromatographic Validation

TLC (petroleum ether/ethyl acetate = 5:1 v/v) shows a single spot at Rf = 0.61, confirming homogeneity .

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophilic substitution reactions using reagents like halides or amines.

Major Products

The major products formed from these reactions include various cyclopentane derivatives with modified functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Chiral Building Block in Organic Synthesis

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate is extensively used as a chiral building block in organic synthesis. Its ability to form enantiomerically pure compounds makes it essential for:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of various drugs, enhancing the selectivity and efficacy of pharmacologically active compounds.

Research has indicated that rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate can interact with biological systems:

  • Enzyme Substrate : It acts as a substrate for enzymes involved in metabolic pathways, particularly lipases that catalyze selective transformations to enhance yields of desired enantiomers.

Potential Therapeutic Applications

The compound has been investigated for its potential therapeutic properties:

  • Neuraminidase Inhibition : Similar cyclopentane derivatives have shown promise as neuraminidase inhibitors, which are crucial for treating viral infections like influenza .

Case Study 1: Enzymatic Kinetic Resolution

A study demonstrated the utility of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate in lipase-catalyzed kinetic resolutions. This method successfully produced optically active compounds with high enantiomeric excess, showcasing its application in drug development.

Case Study 2: Synthesis of Antiviral Agents

Research on cyclopentane derivatives has revealed their potential as antiviral agents through neuraminidase inhibition. The structural similarities between these compounds suggest that rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate could be further explored for similar applications .

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Implications

The structural and functional diversity of cyclopentane carboxylates underscores their versatility in medicinal chemistry and materials science. For example, the hydroxyl group in this compound may serve as a hydrogen-bond donor, enhancing binding affinity in enzyme inhibition studies. In contrast, fluorinated analogs like cis-3,4-DFACPC prioritize metabolic stability for diagnostic imaging .

Biological Activity

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis (CAS number: 122331-02-6), is a chiral organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. Its unique stereochemistry and functional groups enable it to participate in various biological processes, making it an important compound in medicinal chemistry.

Chemical Structure and Properties

Rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate features a cyclopentane ring with a hydroxyl group and a carboxylate ester. The molecular formula is C7H12O3C_7H_{12}O_3, and it has a molecular weight of approximately 144.17 g/mol. The compound's structure allows for specific interactions with biological macromolecules, particularly enzymes.

Property Value
CAS No.122331-02-6
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Purity>95%

Enzymatic Interactions

The biological activity of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate has been primarily studied in the context of its interactions with various enzymes. Notably, it serves as a substrate for lipases, which catalyze the hydrolysis of esters to produce alcohols and acids. This property is particularly useful in the production of optically active compounds through lipase-catalyzed kinetic resolutions. Studies have shown that the compound can yield enantiomerically enriched products, which are crucial for drug development due to the significance of chirality in pharmacological activity.

Potential Therapeutic Applications

Research indicates that rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate may have therapeutic potential due to its structural similarity to other bioactive compounds. Its ability to modulate enzyme activity suggests that it could be explored as a lead compound in the development of new drugs targeting metabolic pathways. For instance, its role as a chiral building block in synthesizing complex molecules can enhance the efficacy and selectivity of pharmaceutical agents .

Case Studies and Research Findings

Several studies have investigated the biological implications of rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate:

  • Lipase-Catalyzed Reactions :
    • A study demonstrated that rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate could be effectively resolved into its enantiomers using specific lipases. The reaction conditions were optimized to achieve high yields of the desired enantiomer, showcasing its utility in asymmetric synthesis.
  • Metabolic Pathway Analysis :
    • Research into the metabolic pathways involving this compound revealed its potential as an intermediate in various biosynthetic routes. Its interactions with metabolic enzymes suggest that it could influence key biochemical processes within living organisms .
  • Pharmaceutical Applications :
    • The compound has been explored as a precursor for synthesizing other pharmaceuticals due to its ability to participate in diverse chemical reactions, including acylation and esterification . This versatility makes it a valuable asset in drug discovery and development.

Q & A

Q. What are the key synthetic routes for rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate, cis?

The synthesis typically involves stereoselective cyclization or functional group modifications of cyclopentane derivatives. A common approach includes:

  • Step 1 : Starting with a cyclopentane precursor (e.g., cyclopentene or cyclopentanone) to introduce the hydroxyl and carboxylate groups.
  • Step 2 : Stereochemical control via chiral catalysts (e.g., Sharpless epoxidation derivatives) or enzymatic resolution to achieve the (1R,2S) configuration .
  • Step 3 : Esterification with methanol under acidic or basic conditions to form the methyl ester.
    Critical parameters include reaction temperature (often 0–25°C), inert atmospheres (N₂/Ar), and chromatography for purification (e.g., silica gel with ethyl acetate/hexane) .

Q. How is the stereochemical purity of this compound verified?

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.
  • Optical Rotation : Measured with a polarimeter; reported as [α]D²⁰ values.
  • NMR Spectroscopy : Analysis of coupling constants (e.g., J values for vicinal protons in the cyclopentane ring) confirms cis/trans configurations .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in enzyme inhibition or cytotoxicity studies often arise from:

  • Variability in stereochemical purity : Even minor enantiomeric impurities (>2%) can skew results. Validate purity via chiral HPLC before assays .
  • Solvent effects : Use standardized solvents (e.g., DMSO or PBS) to ensure consistent solubility.
  • Control experiments : Include structurally similar analogs (e.g., cyclobutane or cyclohexane derivatives) to isolate the role of the cyclopentane ring .

Q. How can computational methods optimize reaction conditions for its synthesis?

  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts transition states and stereochemical outcomes. For example, B3LYP/6-31G* level calculations can model cyclization barriers .
  • Machine Learning : Platforms like ICReDD integrate experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error approaches .

Q. What are the challenges in studying its interactions with biological targets?

  • Conformational flexibility : The cyclopentane ring’s puckering can alter binding modes. Use restrained molecular dynamics (MD) simulations to identify dominant conformers .
  • Competitive assays : Co-crystallization with enzymes (e.g., hydrolases) reveals binding sites. For example, compare its affinity with rac-methyl 2-aminocyclopentanecarboxylate to assess hydroxy group contributions .

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